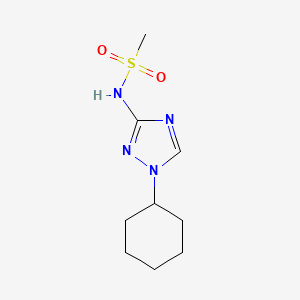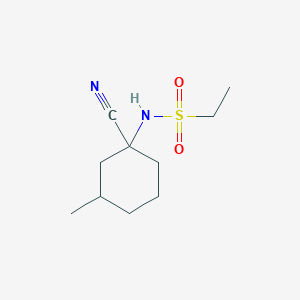
N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide, also known as CES or CES-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological systems. In
Mecanismo De Acción
The mechanism of action of N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide involves the blocking of voltage-gated calcium channels, which are responsible for the influx of calcium ions into cells. Calcium ions play a key role in neurotransmitter release, muscle contraction, and other cellular processes. By blocking calcium channels, this compound can inhibit the release of neurotransmitters and other cellular processes that depend on calcium influx.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of neurotransmitter release, muscle relaxation, and vasodilation. This compound has been shown to be particularly effective in blocking the release of glutamate, an excitatory neurotransmitter that plays a key role in synaptic transmission. This compound has also been shown to induce muscle relaxation and vasodilation, which can be useful in the treatment of hypertension and other cardiovascular conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide is its specificity for voltage-gated calcium channels. This makes it a valuable tool for researchers studying the mechanisms of synaptic transmission and other calcium-dependent cellular processes. However, this compound does have some limitations, including its relatively low potency and its potential for off-target effects. Researchers must carefully control the concentration of this compound to ensure that it is not affecting other cellular processes.
Direcciones Futuras
There are many potential future directions for research on N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide. One area of interest is the development of more potent and selective this compound analogs that can be used in a wider range of scientific research applications. Another area of interest is the study of the long-term effects of this compound on cellular processes and the potential for this compound to be used as a therapeutic agent for cardiovascular and neurological conditions. Overall, this compound is a valuable tool for researchers studying the mechanisms of synaptic transmission and other calcium-dependent cellular processes, and it is likely to continue to be an important area of research in the future.
Métodos De Síntesis
The synthesis of N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide involves the reaction of 1-cyano-3-methylcyclohexane with ethanesulfonyl chloride in the presence of a base catalyst. This reaction produces this compound as a white solid, which can be purified through recrystallization. The purity of the final product can be verified through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitter release, and synaptic transmission. This compound has been shown to block the activity of voltage-gated calcium channels, which play a key role in neurotransmitter release. This makes this compound a valuable tool for researchers studying the mechanisms of synaptic transmission and the regulation of neurotransmitter release.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-3-15(13,14)12-10(8-11)6-4-5-9(2)7-10/h9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFCZNLJNQCWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1(CCCC(C1)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-propylpyrazol-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663085.png)
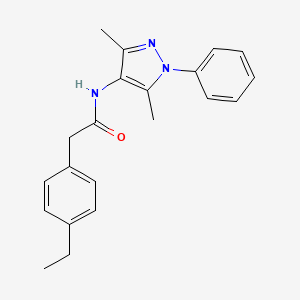

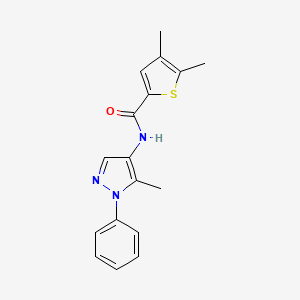

![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)
![1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
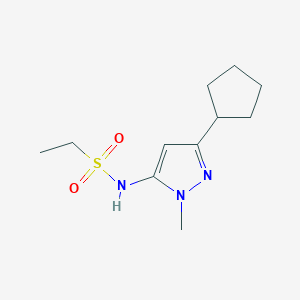

![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)

